molecular formula C7H10ClFN2O B13977480 (4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B13977480
M. Wt: 192.62 g/mol
InChI Key: OMYJYUBUGFHUIL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClFN2O. This compound is characterized by the presence of a hydrazine group attached to a fluorinated and methoxylated benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 4-fluoro-2-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.

Chemical Reactions Analysis

1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is used in scientific research for various purposes:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity for different targets.

Comparison with Similar Compounds

1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:

    4-Methoxyphenylhydrazine hydrochloride: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    4-Fluorophenylhydrazine hydrochloride: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.

    4-Chlorophenylhydrazine hydrochloride: Contains a chlorine atom instead of a fluorine atom, which can alter its chemical properties and reactivity. The presence of both fluorine and methoxy groups in 1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride makes it unique and can provide distinct advantages in certain applications.

This detailed overview provides a comprehensive understanding of 1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H10ClFN2O

Molecular Weight

192.62 g/mol

IUPAC Name

(4-fluoro-2-methoxyphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H9FN2O.ClH/c1-11-7-4-5(8)2-3-6(7)10-9;/h2-4,10H,9H2,1H3;1H

InChI Key

OMYJYUBUGFHUIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)NN.Cl

Origin of Product

United States

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